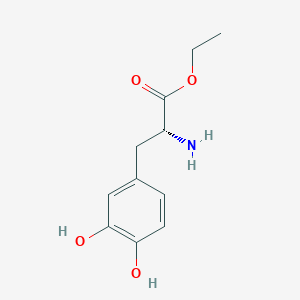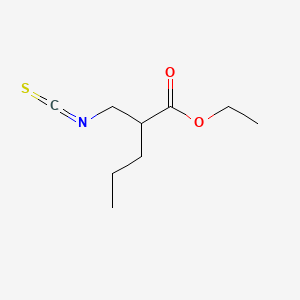
Ethyl (r)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate is a chemical compound with significant interest in various scientific fields. It is a derivative of phenylalanine, an essential amino acid, and contains both amino and hydroxyl functional groups, making it versatile in chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate typically involves the esterification of 3,4-dihydroxyphenylalanine (DOPA) with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the use of protecting groups to shield the hydroxyl groups during the esterification process, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve energy efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in neurotransmitter pathways and its potential neuroprotective effects.
Medicine: Investigated for its potential use in treating neurodegenerative diseases due to its antioxidant properties.
Industry: Utilized in the synthesis of polymers and other materials with specific functional properties
Mecanismo De Acción
The mechanism of action of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways:
Neurotransmitter Pathways: It can influence dopamine pathways by acting as a precursor or modulator.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing neuroprotective effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenylalanine (DOPA): A direct precursor with similar biological activity.
3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine with antioxidant properties.
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of hydroxyl groups .
Uniqueness
Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate is unique due to its ester functional group, which enhances its solubility and bioavailability compared to its parent compound, DOPA. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m1/s1 |
Clave InChI |
NULMGOSOSZBEQL-MRVPVSSYSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)N |
SMILES canónico |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)




